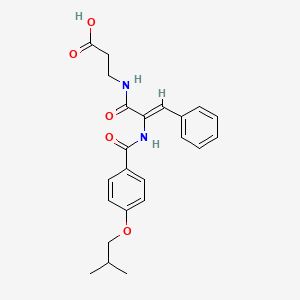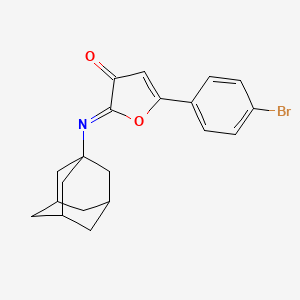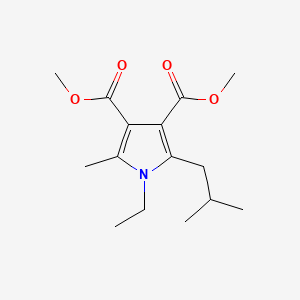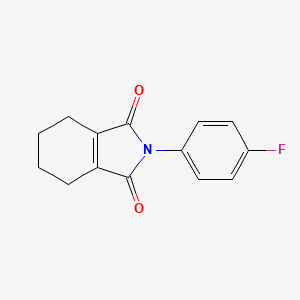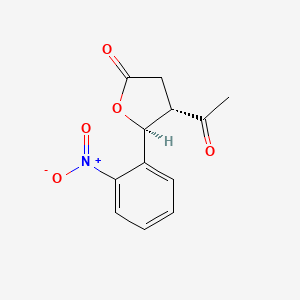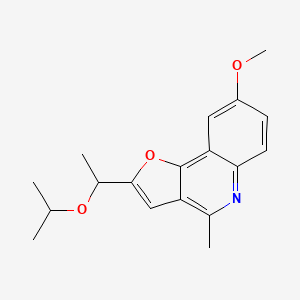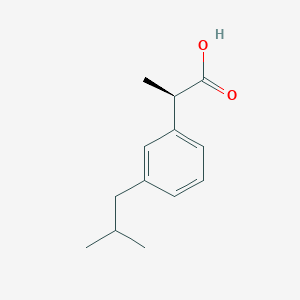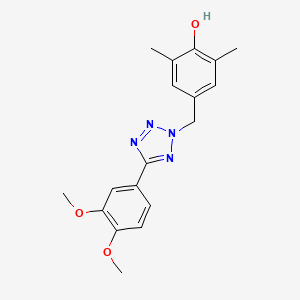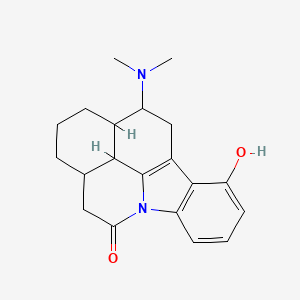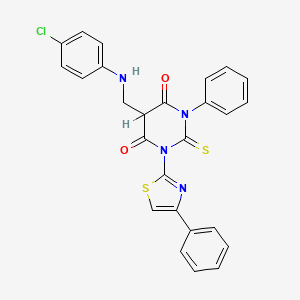
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6(1H,5H)-Pyrimidinedione, dihydro-5-(((4-chlorophenyl)amino)methyl)-1-phenyl-3-(4-phenyl-2-thiazolyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidinediones
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. The starting materials might include substituted pyrimidines, thiazoles, and chlorophenyl derivatives. Common synthetic routes could involve:
Condensation Reactions: Combining different aromatic and heterocyclic compounds.
Amination Reactions: Introducing amino groups through nucleophilic substitution.
Thionation Reactions: Incorporating sulfur atoms into the molecular structure.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis. This includes:
Catalysts: Using specific catalysts to increase reaction efficiency.
Temperature and Pressure Control: Maintaining optimal conditions to ensure high yield and purity.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions could convert certain functional groups, such as nitro groups to amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides, while reduction could produce amines.
科学的研究の応用
Chemistry
Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes involved in metabolic pathways.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating diseases such as cancer, infections, and inflammatory conditions.
Industry
Material Science: Utilized in the development of new materials with unique properties.
作用機序
The mechanism of action of this compound would involve its interaction with specific molecular targets. This could include:
Enzyme Binding: Inhibiting or activating enzymes by binding to their active sites.
Receptor Interaction: Modulating receptor activity by acting as an agonist or antagonist.
Pathway Modulation: Affecting cellular pathways involved in disease progression.
類似化合物との比較
Similar Compounds
4,6-Dihydroxypyrimidine: Known for its role in nucleic acid metabolism.
Thiazolyl Compounds: Widely studied for their antimicrobial properties.
Uniqueness
The unique combination of pyrimidinedione, thiazole, and chlorophenyl groups in this compound may confer distinct biological activities and chemical properties, making it a valuable subject for further research.
特性
CAS番号 |
139356-71-1 |
|---|---|
分子式 |
C26H19ClN4O2S2 |
分子量 |
519.0 g/mol |
IUPAC名 |
5-[(4-chloroanilino)methyl]-1-phenyl-3-(4-phenyl-1,3-thiazol-2-yl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C26H19ClN4O2S2/c27-18-11-13-19(14-12-18)28-15-21-23(32)30(20-9-5-2-6-10-20)26(34)31(24(21)33)25-29-22(16-35-25)17-7-3-1-4-8-17/h1-14,16,21,28H,15H2 |
InChIキー |
UOUZEJQXTWEIOR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CSC(=N2)N3C(=O)C(C(=O)N(C3=S)C4=CC=CC=C4)CNC5=CC=C(C=C5)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


